molecular formula C7H8O B3419740 1-Methoxy(1-~13~C)benzene CAS No. 154492-88-3

1-Methoxy(1-~13~C)benzene

Cat. No.: B3419740
CAS No.: 154492-88-3
M. Wt: 108.14 g/mol
InChI Key: RDOXTESZEPMUJZ-UHFFFAOYSA-N
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Description

1-Methoxy(1-~13~C)benzene, also known as methoxybenzene or anisole, is an organic compound with the chemical formula CH₃OC₆H₅. It is a colorless liquid with a pleasant, anise-like odor. The compound is widely used in organic synthesis and serves as a precursor to various other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy(1-~13~C)benzene can be synthesized through the Williamson ether synthesis. In this method, sodium phenoxide is reacted with a methyl halide (such as methyl iodide) to yield methoxybenzene . The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods: Industrial production of methoxybenzene often involves the methylation of phenol using dimethyl sulfate or methyl chloride in the presence of a base . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy(1-~13~C)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: Nitroanisole

    Halogenation: Halogenated anisoles (e.g., chloroanisole, bromoanisole)

    Oxidation: p-Benzoquinone derivatives

Mechanism of Action

The mechanism of action of 1-Methoxy(1-~13~C)benzene primarily involves its role as an electron-donating group in electrophilic aromatic substitution reactions. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophiles . This increased reactivity facilitates various substitution reactions, leading to the formation of different substituted benzene derivatives.

Properties

IUPAC Name

methoxy(113C)cyclohexatriene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-CDYZYAPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745646
Record name 1-Methoxy(1-~13~C)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154492-88-3
Record name Benzene-13C, 1-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154492-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy(1-~13~C)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154492-88-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy(1-~13~C)benzene
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1-Methoxy(1-~13~C)benzene
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1-Methoxy(1-~13~C)benzene
Reactant of Route 4
1-Methoxy(1-~13~C)benzene
Reactant of Route 5
1-Methoxy(1-~13~C)benzene
Reactant of Route 6
1-Methoxy(1-~13~C)benzene

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